molecular formula C15H21N3O2S B1415692 5-methoxy-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine CAS No. 1105188-59-7

5-methoxy-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine

Cat. No.: B1415692
CAS No.: 1105188-59-7
M. Wt: 307.4 g/mol
InChI Key: XOFJFUPGKWBRAZ-UHFFFAOYSA-N
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Description

5-methoxy-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine is a research chemical that has garnered significant interest in scientific research due to its potential therapeutic applications. This compound is known for its unique structure, which includes a benzo[d]thiazole core, a methoxy group, and a morpholinopropyl side chain.

Preparation Methods

The synthesis of 5-methoxy-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine typically involves the reaction of 5-methoxy-2-aminobenzothiazole with 3-chloropropylmorpholine under specific conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

5-methoxy-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the morpholinopropyl side chain, using reagents like sodium hydride and alkyl halides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

5-methoxy-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities

Properties

IUPAC Name

5-methoxy-N-(3-morpholin-4-ylpropyl)-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O2S/c1-19-12-3-4-14-13(11-12)17-15(21-14)16-5-2-6-18-7-9-20-10-8-18/h3-4,11H,2,5-10H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOFJFUPGKWBRAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)SC(=N2)NCCCN3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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